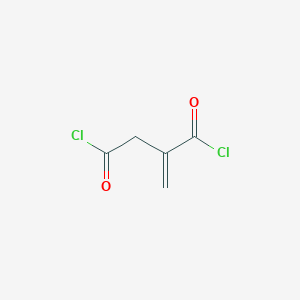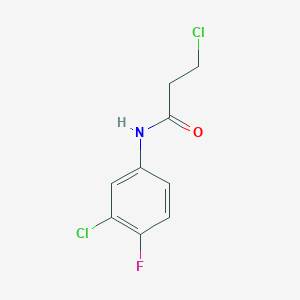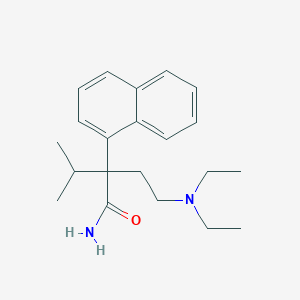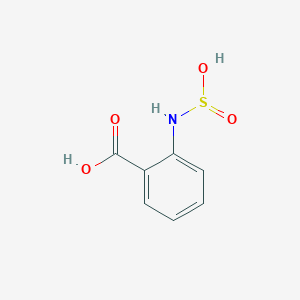
2-(Sulfinoamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Sulfinoamino)benzoic acid, commonly known as SABA, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. SABA is a sulfonated amino acid that is widely used in biochemical and physiological studies due to its unique properties.
作用機序
SABA works by reacting with sulfhydryl groups on proteins, which can then be used to label or modify the protein. SABA is a highly specific reagent, and it reacts only with sulfhydryl groups, making it an ideal probe for studying proteins.
生化学的および生理学的効果
SABA has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the function of ion channels. SABA has also been shown to have antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
The advantages of using SABA in lab experiments include its high specificity, ease of synthesis, and ability to label proteins with sulfhydryl groups. However, SABA has some limitations, including the potential for non-specific labeling and the need for careful optimization of labeling conditions.
将来の方向性
There are many potential future directions for research on SABA, including the development of new labeling strategies, the investigation of its antioxidant properties, and the exploration of its potential therapeutic applications. Additionally, the use of SABA in combination with other probes and techniques may lead to new insights into the structure and function of proteins.
合成法
SABA can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with sodium bisulfite, or the reaction of 2-chlorobenzoic acid with sodium sulfite and ammonia. The synthesis of SABA is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
科学的研究の応用
SABA has been extensively used in scientific research as a probe for investigating the structure and function of proteins. SABA can be used to label proteins with sulfhydryl groups, which can then be used for a variety of applications, including protein purification, protein-protein interactions, and protein localization studies.
特性
CAS番号 |
125786-66-5 |
|---|---|
製品名 |
2-(Sulfinoamino)benzoic acid |
分子式 |
C7H7NO4S |
分子量 |
201.2 g/mol |
IUPAC名 |
2-(sulfinoamino)benzoic acid |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-3-1-2-4-6(5)8-13(11)12/h1-4,8H,(H,9,10)(H,11,12) |
InChIキー |
NGIXXBBKFOVSRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)O |
同義語 |
Benzoic acid, 2-(sulfinoamino)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



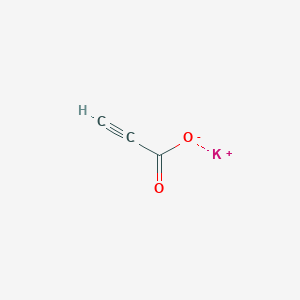
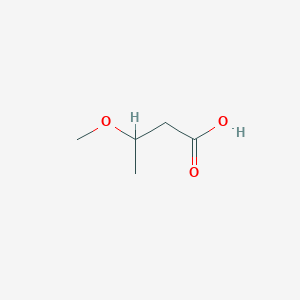
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
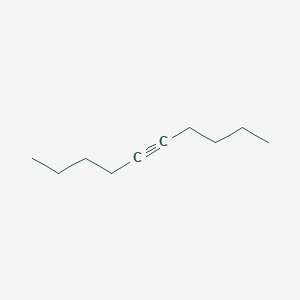
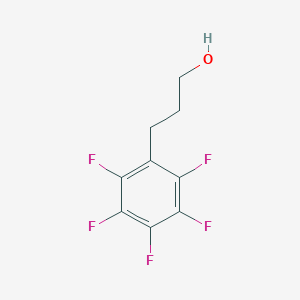
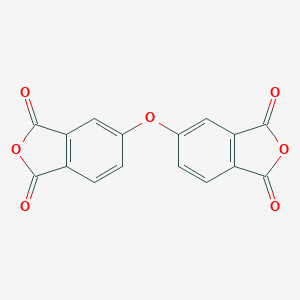
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
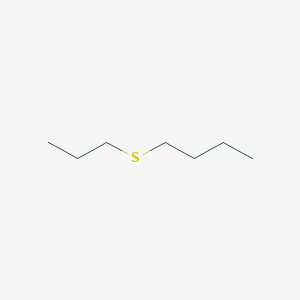
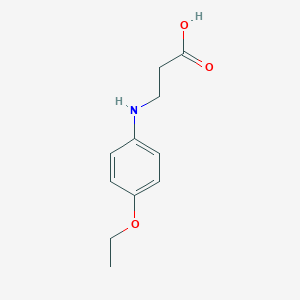
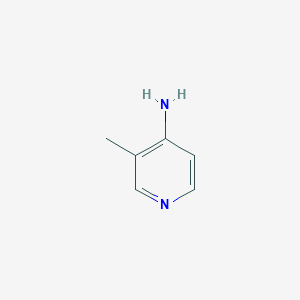
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
